physicochemical properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
physicochemical properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the essential , a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine, its characteristics, such as solubility, lipophilicity, and ionization state, are critical determinants of its behavior in biological systems. This document details these parameters, offering both established data and field-proven experimental protocols for their validation. The intended audience includes researchers, medicinal chemists, and formulation scientists who require a deep understanding of this molecule's profile for applications in synthesis, screening, and development.
Compound Identification and Molecular Structure
Accurate identification is the foundation of all subsequent chemical and biological work. tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a synthetic building block featuring a pyridine core, a nitrile group, a methoxy substituent, and a tert-butoxycarbonyl (Boc) protected amine. These functional groups collectively dictate its chemical reactivity and physical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate | Sigma-Aldrich[1] |
| CAS Number | 1045858-19-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 249.27 g/mol | Sigma-Aldrich[1] |
| Canonical SMILES | COC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C#N | Sigma-Aldrich[1] |
| InChI Key | BTDPKKLTFIYIHV-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Core Physicochemical Properties and Their Significance
The physicochemical profile of a compound is paramount in drug discovery, influencing everything from initial screening to final formulation.[2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Properties
| Property | Value / Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Melting Point | Not available. Requires experimental determination. | Defines purity, stability, and aids in formulation design. |
| Aqueous Solubility | Low (predicted). Requires experimental determination. | Crucial for bioavailability; poor solubility is a major hurdle in drug development. |
| Lipophilicity (LogP) | Moderately lipophilic (predicted). | Affects membrane permeability, metabolic stability, and target binding. |
| Ionization Constant (pKa) | Predicted basic pKa (pyridine nitrogen) and acidic pKa (carbamate N-H). | Determines the charge state at physiological pH, impacting solubility, permeability, and receptor interaction. |
Aqueous Solubility
Solubility is the measure of a compound's ability to dissolve in a solvent, in this case, water or aqueous buffers. For oral drug candidates, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.
Insight from the Field: The presence of a relatively large, non-polar tert-butyl group and a planar aromatic system suggests that the intrinsic solubility of this compound is likely low. However, the pyridine nitrogen can be protonated at acidic pH, which would significantly enhance solubility. Therefore, determining the solubility-pH profile is critical.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, often considered the gold standard, measures the thermodynamic equilibrium solubility of a compound.[3]
-
Preparation: Add an excess amount of solid tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically 25°C or 37°C) for a period sufficient to reach equilibrium (24-48 hours is common). The extended time ensures that the dissolution process is complete.[3]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a sample from the clear supernatant. Dilute the sample with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Quantification: Calculate the solubility by comparing the analyte's peak area to a standard curve prepared with known concentrations of the compound.
Caption: Relationship between pH, pKa, and Ionization State.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is an issue).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl (to find the basic pKa) or NaOH (to find the acidic pKa).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve. Specialized software is often used for precise calculation.
Spectroscopic and Analytical Characterization
While specific spectra require experimental acquisition, the structure of tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate allows for the prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy: Expected signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet around 3.8-4.0 ppm for the three methoxy protons, and distinct signals in the aromatic region (7.0-8.5 ppm) for the two pyridine ring protons. A broad singlet for the N-H proton of the carbamate would also be present. [4]* ¹³C NMR Spectroscopy: Key signals would be observed for the nitrile carbon (~115-120 ppm), the carbonyl carbon of the carbamate (~150-155 ppm), the carbons of the pyridine ring, the methoxy carbon (~55-60 ppm), and the carbons of the tert-butyl group. [4]* Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 250.28. Adducts such as [M+Na]⁺ at m/z 272.26 may also be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, a strong band around 1700-1730 cm⁻¹ for the carbamate carbonyl (C=O) stretch, and bands corresponding to C-H, N-H, and C-O stretches.
Stability and Handling
Proper storage and handling are essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The recommended storage class is for combustible solids. [1]* Safety: The compound is classified as a warning-level hazard, with potential for acute oral toxicity, skin sensitization, and eye irritation. [1]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Conclusion
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a multifunctional molecule whose physicochemical properties are dictated by its substituted pyridine core and Boc-protected amine. Its predicted low aqueous solubility, moderate lipophilicity, and pH-dependent ionization are critical attributes that must be experimentally verified and considered during its use in research and development. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and similar compounds, enabling more informed decisions in the drug discovery process.
References
-
Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. [Link]
-
Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]
-
Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer International Publishing. [Link]
-
Royal Society of Chemistry Books. (2023). Chapter 1: Physicochemical Properties. [Link]
Sources
- 1. tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate AldrichCPR 1045858-19-2 [sigmaaldrich.com]
- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry [ouci.dntb.gov.ua]
- 4. rsc.org [rsc.org]
